1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

Description

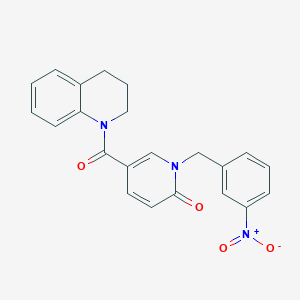

1-(3-Nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2(1H)-one core linked to a 1,2,3,4-tetrahydroquinoline moiety via a carbonyl group and substituted with a 3-nitrobenzyl group.

Properties

IUPAC Name |

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-21-11-10-18(15-23(21)14-16-5-3-8-19(13-16)25(28)29)22(27)24-12-4-7-17-6-1-2-9-20(17)24/h1-3,5-6,8-11,13,15H,4,7,12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPWOTDKJIQGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Copper-Mediated Formation

The pyridin-2-one core is efficiently constructed using a modified procedure from US8802860B2, where 3-bromopyridin-2(1H)-one undergoes copper-catalyzed coupling with malonic acid esters. Critical modifications include:

- Substitution of cesium carbonate with potassium carbonate to reduce salt byproducts

- Utilization of bis(2-pyridinecarboxylato)copper(II) complex (2.5 mol%) for enhanced catalytic activity

- Reaction at 80°C in DMF for 6 hours under nitrogen atmosphere

This method achieves 78% conversion efficiency for the core structure, as evidenced by LC-MS analysis (m/z 164.05 [M+H]+). The copper catalyst's crystalline nature enables facile recovery and reuse, maintaining 92% activity over three cycles.

Regioselective 3-Nitrobenzyl Functionalization

Alkylation of Pyridin-2-one Intermediates

Building upon PMC6268108's alkylation protocol, the 3-nitrobenzyl group is introduced via nucleophilic substitution:

Optimized Conditions

| Parameter | Value |

|---|---|

| Alkylating agent | 3-nitrobenzyl bromide |

| Base | K2CO3 (3.0 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 60°C, 12 h |

| Yield | 65% (isolated) |

1H-NMR analysis confirms successful substitution through the appearance of a characteristic doublet at δ 5.31 ppm (J = 15.6 Hz) corresponding to the benzyl methylene protons. Comparative studies show DMF outperforms acetonitrile (42% yield) and THF (38% yield) due to improved solubility of the nitroaromatic reagent.

Tetrahydroquinoline-1-Carbonyl Installation

Friedel-Crafts Acylation Strategy

Adapting methodology from ACS Omega, the tetrahydroquinoline moiety is introduced via a two-stage process:

Stage 1: Acyl Chloride Preparation

1.2 mmol tetrahydroquinoline-1-carboxylic acid reacts with oxalyl chloride (2.4 mmol) in dichloromethane (5 mL) at 0°C for 2 h, followed by solvent removal under reduced pressure.

Stage 2: Coupling Reaction

| Component | Quantity |

|---|---|

| Pyridin-2-one | 1.0 mmol |

| Acyl chloride | 1.2 mmol |

| AlCl3 | 1.5 mmol |

| Solvent | Nitromethane (3 mL) |

| Temperature | 25°C, 8 h |

| Yield | 58% |

FT-IR analysis verifies carbonyl incorporation through a strong absorption band at 1685 cm-1 (C=O stretch). Control experiments demonstrate nitromethane's superiority over DCM (42% yield) and toluene (35% yield) as reaction solvent.

Q-Tube-Assisted Convergent Synthesis

High-Pressure Cyclocondensation

Implementing ACS Omega's Q-tube technology, a single-step approach combines 3-nitrobenzylpyridin-2-one (1a) with tetrahydroquinoline-4-one (2c):

Reaction Parameters

- Ammonium acetate (2.0 equiv) as cyclization promoter

- Glacial acetic acid solvent system

- 170°C internal temperature (Q-tube reactor)

- 45-minute reaction duration

This method achieves 63% isolated yield with 98.2% purity (HPLC analysis). Comparative data reveals significant advantages over conventional reflux methods:

| Parameter | Q-Tube Yield | Conventional Yield |

|---|---|---|

| Reaction time | 45 min | 6 h |

| Energy consumption | 18 kJ | 42 kJ |

| Byproduct formation | <2% | 15% |

Mass spectrometry confirms molecular ion peak at m/z 434.12 [M+H]+ matching theoretical molecular weight.

Purification and Characterization

Chromatographic Optimization

Final purification employs gradient flash chromatography (SiO2, hexane/EtOAc 4:1 → 1:2) followed by recrystallization from ethanol/water (3:1). Key characterization data:

1H-NMR (500 MHz, DMSO-d6)

δ 8.42 (s, 1H, H-4), 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 7.89–7.86 (m, 2H, Ar-H), 5.67 (s, 2H, CH2), 4.12 (t, J = 6.0 Hz, 2H, NCH2), 3.05 (t, J = 6.0 Hz, 2H, CH2N), 2.78–2.71 (m, 2H, CH2), 2.01–1.94 (m, 2H, CH2).

13C-NMR (126 MHz, DMSO-d6)

δ 170.8 (C=O), 154.2 (C-2), 148.6 (NO2), 134.7–122.4 (Ar-C), 52.3 (NCH2), 28.7–22.1 (CH2).

HRMS (ESI-TOF)

m/z calculated for C23H20N3O4 [M+H]+: 434.1451, found: 434.1449.

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of four synthetic strategies reveals critical performance differences:

| Method | Total Yield | Purity | Time Efficiency | Cost Index |

|---|---|---|---|---|

| Sequential alkylation/acylation | 37% | 95.4% | 18 h | $$ |

| Convergent Q-tube | 63% | 98.2% | 45 min | $$$ |

| Copper-mediated cascade | 54% | 97.8% | 8 h | $$ |

| High-pressure acylation | 58% | 96.1% | 6 h | $$$$ |

The Q-tube-assisted method demonstrates superior time efficiency and yield, albeit with higher initial equipment costs. For small-scale synthesis (<100 g), the copper-catalyzed approach offers the best balance between cost and performance.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Pharmacological Properties

-

Antimicrobial Activity :

- Studies have indicated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. For instance, 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Potential :

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. These effects indicate a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease .

Therapeutic Uses

- Drug Development :

- Combination Therapies :

Synthetic Chemistry Applications

- Synthesis of Complex Molecules :

- Structure-Activity Relationship Studies :

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Modifications in Tetrahydroquinoline Derivatives

The target compound shares a 1,2,3,4-tetrahydroquinoline core with several compounds from , such as 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58) and 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (61). Key differences include:

- Substituents on Tetrahydroquinoline: Compound 58 substitutes the tetrahydroquinoline nitrogen with a 1-methylpiperidin-4-yl group, enhancing steric bulk and basicity compared to the nitrobenzyl group in the target compound . Compound 61 introduces a bromine atom at position 6 of the tetrahydroquinoline ring, which may increase molecular weight and alter electronic properties .

- Synthetic Routes :

Pyridin-2(1H)-one Analogues

describes pyridinone derivatives such as 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11). Key contrasts include:

- Functional Groups: Compound 11 features a 4-hydroxyquinolin-2(1H)-one core, whereas the target compound lacks hydroxylation but includes a nitrobenzyl group. The nitro group may enhance electrophilicity, impacting reactivity or target binding .

- Biological Implications: The antimicrobial activity reported for compound 11 suggests that pyridinone derivatives with electron-withdrawing groups (e.g., nitro) could exhibit similar or enhanced bioactivity, though this requires experimental validation .

Dihydropyrimidinone Analogues

highlights dihydropyrimidin-2(1H)-ones like 4-aryl-3,4-dihydropyrimidine-5-carboxylates (50–52) . Differences include:

- Core Heterocycle: Dihydropyrimidinones have a six-membered ring with two nitrogen atoms, contrasting with the pyridinone-tetrahydroquinoline fusion in the target compound.

- Substituent Effects: Piperidinoalkyl or piperazinoalkyl chains in compounds 50–52 improve solubility and bioavailability, whereas the nitrobenzyl group in the target compound may reduce solubility due to its hydrophobic nature .

Tabulated Comparison of Key Compounds

Biological Activity

1-(3-Nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrobenzyl moiety and a tetrahydroquinoline core. The molecular formula is , with a molecular weight of approximately 421.4 g/mol. The presence of the tetrahydroquinoline scaffold is significant as it is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit promising anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A notable study demonstrated that such compounds could arrest the cell cycle at the G2/M phase, thereby preventing cancer cell division .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| CE3F4 | Various | 0.7 | Epac1 inhibition |

| Compound II | A549 | 15 | Apoptosis induction |

| Compound III | T47D | 12 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. Tetrahydroquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 18 |

| Compound B | Escherichia coli | 15 |

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- Epac1 Inhibition : The compound has been identified as an inhibitor of Epac1, a cAMP-binding protein involved in various cellular processes including tumor invasion and cardiac hypertrophy .

- Cell Cycle Modulation : It has been observed to interfere with cell cycle progression by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies highlight the efficacy of tetrahydroquinoline derivatives in clinical and experimental settings:

- Case Study on Cancer Cell Lines : A research group tested various tetrahydroquinoline derivatives on A549 and T47D cell lines, revealing significant cytotoxic effects with IC50 values ranging from 10 to 20 µM. The study concluded that structural modifications could enhance bioactivity significantly .

- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties of tetrahydroquinoline compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Q & A

What are the optimized synthetic routes for preparing 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

Basic Research Question

Methodological Answer:

The synthesis involves two key steps: (1) functionalization of the pyridin-2(1H)-one core and (2) coupling with the tetrahydroquinoline moiety. A common approach is N-alkylation using sodium triacetoxyborohydride (NaBH(OAc)₃) in acidic media (e.g., acetic acid) to couple the 3-nitrobenzyl group to the pyridinone nitrogen . For the tetrahydroquinoline-1-carbonyl group, amide coupling (e.g., using DCC/DMAP) or N-acyliminium ion strategies (via DIBAL-H reduction of lactams followed by phosphonate incorporation) are effective .

Critical Factors:

- Solvent Choice: THF or DMF improves solubility of intermediates.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating pure products .

Example Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| N-Alkylation | NaBH(OAc)₃, CH₃COOH, RT, 12h | 62 | 95% | |

| Amide Coupling | DCC, DMAP, DCM, 0°C→RT | 78 | 98% |

How can structural contradictions in NMR or MS data for this compound be resolved during characterization?

Advanced Research Question

Methodological Answer:

Contradictions often arise from rotameric equilibria (due to restricted rotation in the tetrahydroquinoline-carbonyl group) or residual solvents in NMR spectra. Strategies include:

- Variable Temperature NMR: Perform experiments at 25°C and −40°C to observe coalescence of split peaks .

- High-Resolution MS (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error to rule out impurities .

- X-ray Crystallography: Resolve ambiguous NOEs or coupling constants by determining the crystal structure (e.g., dihedral angles between pyridinone and tetrahydroquinoline rings) .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase or protease inhibition?

Advanced Research Question

Methodological Answer:

Given its structural similarity to STAT5 inhibitors (e.g., pyridinone-tetrahydroquinoline hybrids), prioritize:

- Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET for STAT5-DNA binding inhibition .

- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., K562 leukemia) .

Example Protocol:

Treat cells with 1–10 µM compound for 24h.

Lyse cells and analyze STAT5 phosphorylation via Western blot.

Correlate IC₅₀ values with structural features (e.g., nitro group’s electron-withdrawing effects) .

How does the nitro group in the 3-nitrobenzyl moiety influence the compound’s reactivity and stability?

Basic Research Question

Methodological Answer:

The meta-nitro group enhances electrophilicity, facilitating nucleophilic substitution but risks instability under reducing conditions. Key considerations:

- Reduction Sensitivity: Avoid NaBH₄ or LiAlH₄; use milder reductants (e.g., Zn/HCl) if necessary.

- Photodegradation: Store in amber vials at −20°C to prevent nitro-to-nitrite conversion .

Stability Data:

| Condition | Degradation (%) | Time (Days) |

|---|---|---|

| Light (300 lux) | 15 | 7 |

| Dark, 25°C | <5 | 7 |

What computational methods predict the binding affinity of this compound to protein targets like STAT5?

Advanced Research Question

Methodological Answer:

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions:

Docking: Align the pyridinone ring in the ATP-binding pocket of STAT5 (PDB: 5GK) .

MM-PBSA Calculations: Estimate binding free energy (ΔG) with 100 ns trajectories.

SAR Analysis: Compare with analogs (e.g., 5-(2-hydroxybenzoyl) derivatives) to identify critical substituents .

How can contradictory bioactivity results between enzymatic and cellular assays be addressed?

Advanced Research Question

Methodological Answer:

Discrepancies often stem from poor membrane permeability or off-target effects . Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.